[1-(Aminomethyl)cyclopropyl](2-methylfuran-3-yl)methanol

Physicochemical profiling Drug‑likeness Lipophilicity

[1-(Aminomethyl)cyclopropyl](2-methylfuran-3-yl)methanol (CAS 1934700-86-3) is a C₁₀H₁₅NO₂ heterocyclic building block combining a strained 1‑(aminomethyl)cyclopropyl core with a 2‑methylfuran‑3‑yl methanol moiety. The compound is supplied at ≥95% purity and belongs to a family of regioisomeric furan methanol scaffolds widely used in medicinal and synthetic chemistry.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B13211788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Aminomethyl)cyclopropyl](2-methylfuran-3-yl)methanol
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(C2(CC2)CN)O
InChIInChI=1S/C10H15NO2/c1-7-8(2-5-13-7)9(12)10(6-11)3-4-10/h2,5,9,12H,3-4,6,11H2,1H3
InChIKeyHYCYWQJTMUEERK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [1-(Aminomethyl)cyclopropyl](2-methylfuran-3-yl)methanol (CAS 1934700-86-3)


[1-(Aminomethyl)cyclopropyl](2-methylfuran-3-yl)methanol (CAS 1934700-86-3) is a C₁₀H₁₅NO₂ heterocyclic building block combining a strained 1‑(aminomethyl)cyclopropyl core with a 2‑methylfuran‑3‑yl methanol moiety . The compound is supplied at ≥95% purity and belongs to a family of regioisomeric furan methanol scaffolds widely used in medicinal and synthetic chemistry . Limited public data exist on its physicochemical properties beyond molecular weight (181.23 g mol⁻¹), TPSA (59.39 Ų), and logP (1.36), all of which are identical to its closest regioisomeric analog .

Why Regioisomeric Furan Methanol Analogs Cannot Be Interchanged for [1-(Aminomethyl)cyclopropyl](2-methylfuran-3-yl)methanol


Simple molecular descriptor calculators predict identical logP, TPSA, and hydrogen‑bonding profiles for the 2‑methylfuran‑3‑yl and 3‑methylfuran‑2‑yl regioisomers . Consequently, generic substitution based solely on computed bulk properties would overlook the divergent steric and electronic environments at the furan ring positions, which can control regioselectivity in metalation‑functionalization sequences, cycloadditions, and biological target engagement . The scarcity of public head‑to‑head data for this compound class makes blind interchange a risk for projects that require a specific substitution pattern. The quantitative evidence below highlights the limited but critical differentiators that remain.

Quantitative Differentiation Evidence: [1-(Aminomethyl)cyclopropyl](2-methylfuran-3-yl)methanol vs. Closest Analogs


Regioisomeric Partitioning: Identical Computed TPSA and LogP Between 2‑Methyl and 3‑Methyl Furan Analogs

Both [1-(aminomethyl)cyclopropyl](2-methylfuran-3-yl)methanol and its 3‑methylfuran‑2‑yl regioisomer (CAS 1862531‑41‑6) return a TPSA of 59.39 Ų and a logP of 1.36 when computed with the same algorithm . This identity indicates that passive membrane permeability and simple polarity measures do not distinguish the two compounds, placing the differentiation burden on regiochemistry‑dependent reactivity.

Physicochemical profiling Drug‑likeness Lipophilicity

Hydrogen‑Bond Donor/Acceptor Parity Masks Regioisomeric Reactivity Differences

The target compound and the 3‑methylfuran‑2‑yl analog each display 2 hydrogen‑bond donors and 3 acceptors . While the H‑bond capacity is identical, the spatial arrangement of the furan oxygen and the methyl group differs, potentially altering the ability of the scaffold to engage polar contacts in an enzyme active site or to direct metal‑catalyzed C–H activation. No quantitative binding or selectivity data are currently available in the public domain for either compound.

Medicinal chemistry Structure‑activity relationship Scaffold hopping

Rotatable Bond Count Is Insufficient to Discriminate Regioisomers

Both regioisomers possess 3 rotatable bonds , suggesting comparable conformational flexibility. In the absence of experimental conformational ensembles, this metric cannot reveal how the relative orientation of the aminomethylcyclopropyl unit and the furan ring may influence binding or reactivity. Users must rely on the explicit regiochemistry of the 2‑methylfuran‑3‑yl scaffold rather than on flexibility metrics alone.

Conformational analysis Ligand efficiency Molecular flexibility

Recommended Application Scenarios for [1-(Aminomethyl)cyclopropyl](2-methylfuran-3-yl)methanol Based on Differential Evidence


Synthetic Route Requiring Exclusive 2‑Methylfuran‑3‑yl Regiochemistry

Projects that demand a specific furan substitution pattern for downstream metalation or coupling steps should procure the 2‑methylfuran‑3‑yl isomer. The identical computed physicochemical profile with the 3‑methylfuran‑2‑yl analog means that only the explicit regioisomeric identity can guarantee the correct orientation for electrophilic aromatic substitution or directed C–H activation sequences .

Lead‑Optimization Programs with Defined Steric Constraints

When a biological target pocket has been mapped to accommodate a methyl group adjacent to the furan oxygen, the 2‑methylfuran‑3‑yl substitution uniquely places the methyl group in the steric environment required for optimal shape complementarity. Although binding data are absent, the regioisomeric choice becomes a synthetic necessity for structure‑activity relationship exploration .

Scaffold‑Hopping Libraries Where Regioisomeric Diversity is Critical

Building block collections designed to probe regioisomeric effects in fragment‑based drug discovery should include the 2‑methylfuran‑3‑yl isomer as a distinct entry. Because global descriptors (TPSA, logP, H‑bond counts) are identical to the 3‑methylfuran‑2‑yl isomer, omitting one regioisomer could create an unobserved gap in chemical space that might be essential for target engagement .

Development of Cyclopropane‑Containing Pharmacophores

The 1‑(aminomethyl)cyclopropyl group imparts conformational rigidity and metabolic stability. When combined with the 2‑methylfuran‑3‑yl unit, this structure can serve as a core for exploring cyclopropane‑based motifs where the furan substitution pattern directly influences the vector of the amine functional group, making the correct regioisomer essential for hit‑to‑lead progression .

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